Ethyl 3-aminobut-2-enoate hydrochloride

Catalog No.
S15859144
CAS No.
M.F
C6H12ClNO2
M. Wt
165.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-aminobut-2-enoate hydrochloride

Product Name

Ethyl 3-aminobut-2-enoate hydrochloride

IUPAC Name

ethyl (E)-3-aminobut-2-enoate;hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

InChI

InChI=1S/C6H11NO2.ClH/c1-3-9-6(8)4-5(2)7;/h4H,3,7H2,1-2H3;1H/b5-4+;

InChI Key

MXLCVUZJGATRLX-FXRZFVDSSA-N

Canonical SMILES

CCOC(=O)C=C(C)N.Cl

Isomeric SMILES

CCOC(=O)/C=C(\C)/N.Cl

Ethyl 3-aminobut-2-enoate hydrochloride is an organic compound with the molecular formula C6H12ClNOC_6H_{12}ClNO and a molecular weight of approximately 165.62 g/mol. It is a derivative of 3-aminobut-2-enoic acid, featuring an ethyl ester functional group. This compound is characterized by its amine and alkene functionalities, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water .

Due to its functional groups:

  • Esterification: It can undergo esterification reactions with alcohols to form new esters.
  • Amine Reactions: The amine group allows it to react with electrophiles, leading to various amination reactions.
  • Alkene Reactions: The presence of a double bond enables addition reactions, such as hydrogenation or halogenation.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, forming a more reactive intermediate .

The synthesis of ethyl 3-aminobut-2-enoate hydrochloride typically involves several steps:

  • Starting Materials: The synthesis often starts with ethyl acetoacetate and an appropriate amine source.
  • Reflux Reaction: The reaction mixture is refluxed to promote the formation of the desired product through condensation reactions.
  • Hydrochloride Formation: The final product can be converted into its hydrochloride salt by reacting it with hydrochloric acid in a suitable solvent, enhancing its solubility and stability .

Ethyl 3-aminobut-2-enoate hydrochloride has several applications:

  • Pharmaceutical Intermediates: It serves as a building block for synthesizing various pharmaceutical compounds.
  • Research Chemical: Utilized in academic and industrial research for developing new materials and drugs.
  • Agricultural Chemistry: Potentially used in the development of agrochemicals due to its biological activity .

Ethyl 3-aminobut-2-enoate hydrochloride shares structural similarities with several other compounds, particularly those containing amino acid derivatives or alkene functionalities. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl (E)-3-aminobut-2-enoateC6H11NO2C_6H_{11}NO_2Geometric isomer with different reactivity
Ethyl 3-amino-2-butenoateC6H11NO2C_6H_{11}NO_2Lacks the hydrochloride salt form
Ethyl 3-amino-crotonateC6H11NO2C_6H_{11}NO_2Related structure with potential different activities
Beta-amino-crotonic acid ethyl esterC6H11NO2C_6H_{11}NO_2Contains similar functional groups

The uniqueness of ethyl 3-aminobut-2-enoate hydrochloride lies in its specific combination of functionalities (amine and alkene), which may impart distinct chemical properties and biological activities compared to its analogs .

This compound's versatility makes it a valuable candidate for further exploration in synthetic chemistry and biological research.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

165.0556563 g/mol

Monoisotopic Mass

165.0556563 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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